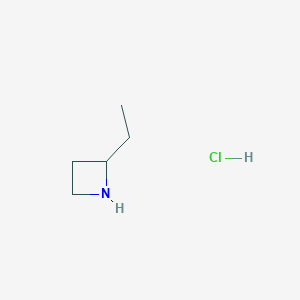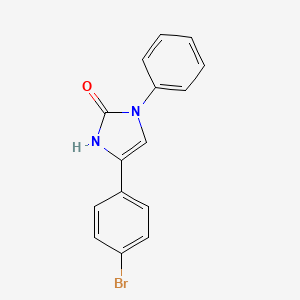
Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate” is a chemical compound that is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves several steps, including oxidation, esterification, addition, methylation, and hydrolysis . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached . In molecular docking, the carbonyl oxygen atom could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
The chemical reactions involving “this compound” are of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . Its chemical formula is C6H6F2N2O2 and it has a molar mass of 176.12 . Its melting point is reported to be between 200-201°C .Applications De Recherche Scientifique
Structural and Spectral Investigations
Research on derivatives of pyrazole compounds, including Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate, often involves detailed structural and spectral analysis. For instance, studies have utilized experimental and theoretical approaches to understand the properties of biologically significant pyrazole derivatives. These investigations typically include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing insights into the molecular structure and potential chemical reactivity of these compounds (S. Viveka et al., 2016).
Novel Analgesic Agents
Certain derivatives of this compound have been explored for their analgesic properties. For example, experimental and computational investigations have led to the identification of novel analgesic agents showing potential in the development of pain management solutions. These studies often involve X-ray diffractometry and molecular modeling to understand the interaction of these compounds with biological targets (P. Machado et al., 2009).
Coordination Chemistry
Research has also extended to the synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives. These studies are critical in the field of coordination chemistry, where such compounds are utilized to create novel metal-organic frameworks and complexes with specific chemical and physical properties, potentially applicable in catalysis, molecular recognition, and material science (S. Radi et al., 2015).
Antitumor and Antimicrobial Agents
The structural versatility of this compound derivatives allows for their application in the design of antitumor and antimicrobial agents. Research in this area often involves the synthesis of novel compounds and subsequent evaluation of their biological activities against various cancer cell lines and microbial species. The goal is to identify potent compounds that could lead to the development of new therapeutic agents (R. Abonía et al., 2011).
Battery Technology
Another promising application of this compound derivatives is in the field of energy storage, specifically lithium-ion battery technology. These compounds have been studied as functional additives to improve the performance of high-voltage lithium-ion batteries, demonstrating the potential to enhance the cycling performance and stability of battery electrolytes (N. von Aspern et al., 2020).
Safety and Hazards
Orientations Futures
The field of difluoromethylation processes, which includes “Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate”, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further optimizing these processes and exploring new applications for these compounds .
Mécanisme D'action
Target of Action
The primary target of Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
this compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in rapidly proliferating cells like fungi .
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain, both of which are central to cellular respiration . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate in the citric acid cycle and the transfer of electrons to ubiquinone in the electron transport chain . This can lead to a buildup of succinate and a decrease in the production of fumarate and ATP .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption of cellular respiration, resulting in cell death . This makes it effective as a fungicide, as it can kill rapidly proliferating fungal cells .
Propriétés
IUPAC Name |
methyl 2-(difluoromethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-9-10(4)6(7)8/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZJVHEOVEYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

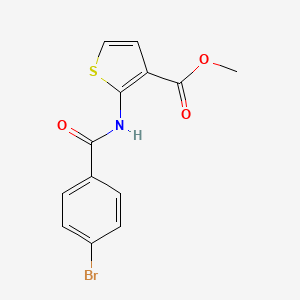
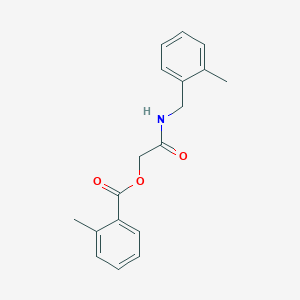

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
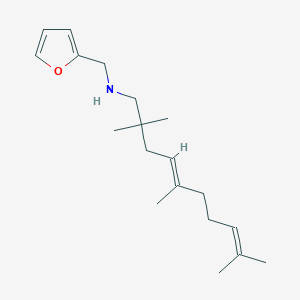
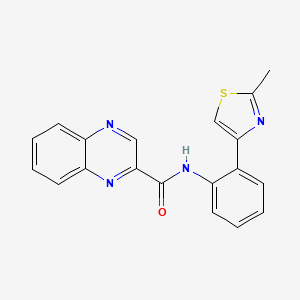
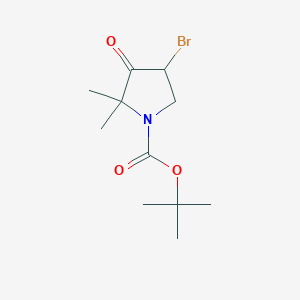


methanone](/img/structure/B2976749.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
